1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine
Description
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine (CAS: 887590-84-3) is a Boc-protected pyrrolidine derivative featuring a 4-bromobenzylamino-methyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures. The 4-bromobenzyl group introduces steric bulk and electronic effects due to the bromine atom, which is pivotal for applications in medicinal chemistry (e.g., as a pharmacophore or intermediate in cross-coupling reactions) .
Properties
CAS No. |
887590-84-3 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-14(12-20)11-19-10-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3 |
InChI Key |
JQFLRYKFNUHUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine typically involves multiple steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the protected pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The presence of the bromobenzyl group can enhance binding affinity to certain targets, while the Boc group provides stability and protection during chemical reactions.
Comparison with Similar Compounds
Core Ring Modifications
- 1-Boc-3-[(4-Fluorophenyl-Amino)-Methyl]-Azetidine (CAS: 887590-04-7): Ring Structure: Azetidine (4-membered ring) vs. pyrrolidine (5-membered). Substituent: 4-Fluorophenyl vs. 4-bromobenzyl. Fluorine’s electronegativity modifies electronic properties, whereas bromine offers steric bulk and polarizability .
- 1-Boc-3-Hydroxymethylpyrrolidine (CAS: 114214-69-6): Substituent: Hydroxymethyl (-CH2OH) vs. bromobenzylamino-methyl. Impact: Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic bromobenzyl group. This affects solubility and biological membrane permeability .
Functional Group Variations
- 1-Boc-3-(Azidomethyl)Azetidine (AS14748): Substituent: Azide (-N3) vs. bromobenzylamino-methyl. Impact: Azide enables click chemistry applications (e.g., CuAAC reactions), whereas bromine supports cross-coupling (e.g., Suzuki-Miyaura) .
- 1-Boc-3-Aminomethyl-4-Hydroxypyrrolidine: Substituent: Additional 4-hydroxyl group on pyrrolidine.
Physicochemical Properties
Key Insight : The bromobenzyl group in the target compound significantly increases lipophilicity compared to fluorophenyl or hydroxymethyl analogs, influencing its pharmacokinetic profile .
Biological Activity
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules which may influence enzyme and receptor functions.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 355.27 g/mol. The presence of the bromine atom enhances the electrophilic character of the benzyl group, facilitating various chemical transformations and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in π-π stacking interactions due to the aromatic structure of the bromobenzyl moiety. These interactions can modulate protein functions, potentially influencing cellular pathways relevant to various diseases.
Key Interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions : The aromatic bromobenzyl group allows for stacking interactions with aromatic residues in proteins, which may affect protein conformation and activity.
Comparative Biological Activity
The following table summarizes related compounds and their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Boc-3-(4-chlorobenzyl-amino)-methyl-pyrrolidine | Chlorine instead of bromine | Potentially different reactivity profile |
| 1-Boc-3-(3-fluorophenyl-amino)-methyl-pyrrolidine | Fluorine enhances stability | Increased lipophilicity may affect bioavailability |
| 1-Boc-3-(2-bromophenyl-amino)-methyl-pyrrolidine | Ortho substitution | Variations in biological target interaction |
Case Studies
While direct case studies on this compound are sparse, related research provides insights into its potential applications:
- Neuropharmacology : Studies on similar pyrrolidine derivatives have shown promise in treating conditions like depression and anxiety by modulating neurotransmitter systems.
- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through targeting specific proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
